2,5-Dihydroxypyridine
Overview
Description
Pyridine-2,5-diol is a dihydroxypyridine that is pyridine substituted by hydroxy groups at positions 2 and 5. It has a role as a mouse metabolite.
Scientific Research Applications
Metabolism and Enzymatic Processes
- Oxidation and Dioxygenase Activity : The oxidation of 2,5-dihydroxypyridine has been studied with a highly purified oxygenase, revealing the reaction’s dioxygenase nature and suggesting the addition of molecular oxygen and hydrolytic cleavage of the N-formyl group by a single enzyme (Gauthier & Rittenberg, 1971).
Chemical Structure and Spectroscopy
- Molecular Forms and Spectral Analysis : The different forms of this compound in various media were analyzed through UV and IR spectra, with electronic absorption spectra and π-electron charge distributions calculated (Grachev et al., 1973).
Biochemical Reactions
- DNA Damage and Redox Cycling : The metabolism of 3-hydroxypyridine to this compound, its redox cycling activity, and ability to damage DNA in vitro were explored, indicating significant biochemical implications (Kim & Novak, 1990).
- π-Electron Structures and Reactivities : The π-electron structures and reactivities of this compound in different conditions were studied, establishing correlations with the reactivities and properties of these molecules (Grachev et al., 1973).
Applications in Synthesis and Biodegradation
- Reduction of Sulfoxides : 2,6-Dihydroxypyridine, related to this compound, was found to be an efficient reagent in the deoxygenation of sulfoxides, indicating potential applications in synthetic chemistry (Miller et al., 2000).
- Biodegradation Pathways : Burkholderia sp. strain MAK1's ability to utilize 2-hydroxypyridine without accumulating nicotine blue led to the discovery of a novel biodegradation pathway involving this compound (Petkevičius et al., 2018).
Safety and Hazards
When handling 2,5-Dihydroxypyridine, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Relevant Papers There are several relevant papers on this compound. One paper discusses the biodegradation of this compound by this compound Dioxygenase and its mutants . Another paper titled “The Metabolism of Nicotinic Acid” discusses the oxidation of this compound, an intermediate in nicotinic acid catabolism .
Mechanism of Action
Target of Action
The primary target of 2,5-Dihydroxypyridine is the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
This compound works by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, it is able to decrease blood vessel contraction, leading to a sustained vasodilation . This results in a drop in blood pressure .
Biochemical Pathways
The degradation of this compound is initiated by α-hydroxylation, producing the major metabolite this compound . This is then transformed by a Fe2±dependent dioxygenase to form N-formylmaleamic acid . The oxidation of this compound to break the pyridine ring into N-formylmaleamic acid is catalyzed by this compound dioxygenase .
Pharmacokinetics
Related compounds such as dihydropyridines have been shown to have high first-pass metabolism that reduces their bioavailability . The time to peak concentration and duration of action is relatively short, except for newer generation blockers .
Result of Action
The result of the action of this compound is a decrease in blood vessel contraction, leading to sustained vasodilation . This in turn reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Action Environment
The degradation of this compound is influenced by environmental factors. It has been shown that certain bacteria, such as Pseudomonas putida KT2440, can degrade this compound . This suggests that the presence of certain microorganisms in the environment can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
2,5-Dihydroxypyridine is involved in biochemical reactions, particularly in the degradation of nicotine . It interacts with enzymes such as cytochrome P450 monooxygenases (CYPs), FAD-containing amine oxidase, molybdenum cofactor (Moco)-containing hydroxylase, and NADH-dependent and FAD-containing hydroxylase . These interactions are crucial for the demethylation pathway of nicotine degradation .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of nicotine degradation. It is a midway metabolite in nicotinic acid catabolism . It influences cell function by participating in the oxidative degradation for energy conservation and bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, this compound dioxygenase, a non-heme iron enzyme, is significant in the cleavage of heterocyclic compounds such as 2,5-dihydropyridine . This enzyme contains a 2-His-1-carboxylate triad and a serine residue, implying the existence of extraordinary reaction mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used for the production of 2,5-DHP from 6-hydroxy-3-succinoylpyridine (HSP) in the presence of nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD) . After 8 reaction cycles and 6 days of storage, 51.3% and 75.0% of the initial enzyme activity remained, respectively .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of different dosages of this compound in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of nicotinate and nicotinamide . It is a significant compound in the aerobic nicotinate degradation pathway .
Transport and Distribution
It is known to be soluble in water, alcohol, and ether, suggesting it could be distributed in aqueous environments within the cell .
Subcellular Localization
Given its role in metabolic pathways, it is likely to be found in the cytoplasm where these reactions typically occur .
Properties
IUPAC Name |
5-hydroxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGPEDOMXOLANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199504 | |
Record name | 2,5-Dihydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84719-33-5, 5154-01-8 | |
Record name | 2,5-Pyridinediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84719-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5154-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dihydroxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5154-01-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dihydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIHYDROXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB29100TE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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